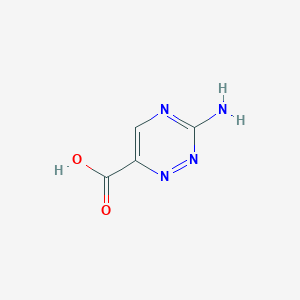

3-Amino-1,2,4-triazine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 3-amino-1,2,4-triazina-6-carboxílico es un compuesto heterocíclico con la fórmula molecular C4H4N4O2. Es parte de la familia de las triazinas, que se caracteriza por un anillo de seis miembros que contiene tres átomos de nitrógeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-amino-1,2,4-triazina-6-carboxílico normalmente implica la reacción de precursores apropiados en condiciones controladas. Un método común implica la ciclización de precursores adecuados en presencia de catalizadores. Por ejemplo, la reacción de 3-amino-1,2,4-triazina con derivados de ácido carboxílico puede producir el compuesto deseado .

Métodos de producción industrial: La producción industrial del ácido 3-amino-1,2,4-triazina-6-carboxílico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-amino-1,2,4-triazina-6-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o agentes alquilantes en presencia de catalizadores.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de triazina, mientras que las reacciones de sustitución pueden producir varios derivados de triazina sustituidos .

4. Aplicaciones en investigación científica

El ácido 3-amino-1,2,4-triazina-6-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales avanzados y como catalizador en diversas reacciones químicas.

Aplicaciones Científicas De Investigación

3-Amino-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

El mecanismo de acción del ácido 3-amino-1,2,4-triazina-6-carboxílico implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe las quinasas de la deshidrogenasa pirúvica (PDKs), que desempeñan un papel crucial en el metabolismo de las células cancerosas. Al inhibir las PDKs, el compuesto puede interrumpir las vías metabólicas de las células cancerosas, lo que lleva a su muerte . Este mecanismo destaca su potencial como agente anticancerígeno.

Compuestos similares:

3-Amino-1,2,4-triazol: Otro derivado de triazina con características estructurales similares pero aplicaciones diferentes.

2,4,6-Tris(aminoácidos)-1,3,5-triazina: Un compuesto con un núcleo de triazina y múltiples sustituciones de aminoácidos, utilizado en materiales optoelectrónicos.

Singularidad: El ácido 3-amino-1,2,4-triazina-6-carboxílico destaca por su acción inhibitoria específica sobre las PDKs y sus potenciales aplicaciones terapéuticas en el tratamiento del cáncer. Su estructura única permite interacciones dirigidas con enzimas y vías que no son tan bien dirigidas por otros compuestos similares .

Comparación Con Compuestos Similares

3-Amino-1,2,4-triazole: Another triazine derivative with similar structural features but different applications.

2,4,6-Tris(amino acids)-1,3,5-triazine: A compound with a triazine core and multiple amino acid substitutions, used in optoelectronic materials.

Uniqueness: 3-Amino-1,2,4-triazine-6-carboxylic acid stands out due to its specific inhibitory action on PDKs and its potential therapeutic applications in cancer treatment. Its unique structure allows for targeted interactions with enzymes and pathways that are not as effectively targeted by other similar compounds .

Propiedades

Fórmula molecular |

C4H4N4O2 |

|---|---|

Peso molecular |

140.10 g/mol |

Nombre IUPAC |

3-amino-1,2,4-triazine-6-carboxylic acid |

InChI |

InChI=1S/C4H4N4O2/c5-4-6-1-2(3(9)10)7-8-4/h1H,(H,9,10)(H2,5,6,8) |

Clave InChI |

KYOIKYHDLKGEOP-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=NC(=N1)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.